4-Bromo-2-chloro-5-(hydroxymethyl)phenol
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Overview
Description
4-Bromo-2-chloro-5-(hydroxymethyl)phenol is an organic compound with the molecular formula C7H6BrClO2 It is a derivative of phenol, characterized by the presence of bromine, chlorine, and a hydroxymethyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-chloro-5-(hydroxymethyl)phenol typically involves the bromination and chlorination of phenol derivatives. One common method includes the bromination of 2-chloro-5-(hydroxymethyl)phenol using bromine in the presence of a catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the selective substitution of hydrogen atoms with bromine and chlorine .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of automated systems ensures precise control over temperature, pressure, and reagent addition, leading to high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-chloro-5-(hydroxymethyl)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine and chlorine atoms can be reduced to form less substituted phenol derivatives.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of 4-Bromo-2-chloro-5-formylphenol or 4-Bromo-2-chloro-5-carboxyphenol.
Reduction: Formation of 4-Bromo-2-chlorophenol or 4-Chloro-5-(hydroxymethyl)phenol.
Substitution: Formation of various substituted phenols depending on the nucleophile used.
Scientific Research Applications
4-Bromo-2-chloro-5-(hydroxymethyl)phenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-2-chloro-5-(hydroxymethyl)phenol involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting normal cellular processes. The presence of bromine and chlorine atoms enhances its reactivity and ability to form stable complexes with target molecules .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-chloro-3-(hydroxymethyl)phenol
- 4-Bromo-2-chlorophenol
- 4-Bromo-5-chloro-2-(hydroxymethyl)phenol
Uniqueness
4-Bromo-2-chloro-5-(hydroxymethyl)phenol is unique due to the specific positioning of its functional groups, which imparts distinct chemical properties and reactivity. The combination of bromine, chlorine, and hydroxymethyl groups allows for a wide range of chemical transformations and applications .
Properties
Molecular Formula |
C7H6BrClO2 |
---|---|
Molecular Weight |
237.48 g/mol |
IUPAC Name |
4-bromo-2-chloro-5-(hydroxymethyl)phenol |
InChI |
InChI=1S/C7H6BrClO2/c8-5-2-6(9)7(11)1-4(5)3-10/h1-2,10-11H,3H2 |
InChI Key |
YYFSTDPLBMHQKU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1O)Cl)Br)CO |
Origin of Product |
United States |
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